N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide, also known as DB772, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DB772 belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The exact mechanism of action of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide is not fully understood. However, it is known to target the microtubule network, which is essential for cell division. N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide binds to the colchicine site on tubulin, which disrupts the microtubule network and inhibits cell division. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects
N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has been found to downregulate the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are key mediators of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has several advantages for lab experiments. It has a high potency against cancer cells, which makes it an ideal candidate for studying the mechanism of action of anticancer drugs. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has some limitations. It is not very soluble in water, which makes it difficult to administer in vivo. It also has some toxicity in normal cells, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide. One area of interest is the development of analogs with improved solubility and reduced toxicity. Another area of interest is the combination of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide with other anticancer drugs to enhance its efficacy. Finally, the use of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide in combination with immunotherapy is also an area of active research. Overall, N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has shown great promise as a potential anticancer drug, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide involves the reaction of 4,6-dichloro-2-aminobenzimidazole with 4-(chloromethyl)phenylacetic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography. The yield of N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide is typically around 70%, and the purity is greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide has potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, ovarian, and lung cancer. In vivo studies have also demonstrated that N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide can inhibit tumor growth and metastasis in animal models of cancer.
Eigenschaften
IUPAC Name |
N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-8(21)18-11-4-2-9(3-5-11)15-19-13-7-10(16)6-12(17)14(13)20-15/h2-7H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXGUUHXXQFRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.